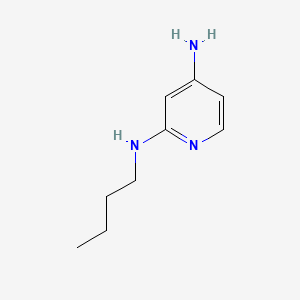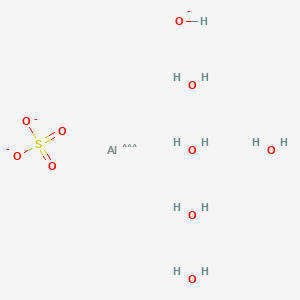
3-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethylchromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of the related compound, Ferulic acid, is available as a 2D Mol file or as a computed 3D SD file . The InChI string for this compound is InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13) .Physical And Chemical Properties Analysis
The related compound, Ferulic acid, has a density of 1.5±0.1 g/cm3, a boiling point of 643.4±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.0 mmHg at 25°C . It also has an enthalpy of vaporization of 99.8±3.0 kJ/mol and a flash point of 342.9±31.5 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis and Crystal Structure : The compound 3-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethylchromen-4-one and similar derivatives have been subjects of synthesis and structural analysis. For instance, the synthesis of related compounds involves combining specific phenolic and aldehyde solutions, characterized by spectroscopic techniques and confirmed by X-ray diffraction studies. The compounds typically crystallize in distinct crystal classes, displaying unique cell parameters and crystalline structures. In the crystal, they exhibit specific bonding patterns, such as O–H·O hydrogen bonds connecting hydroxy donor groups and C=O acceptor groups, contributing to their stability and properties (Thippeswamy et al., 2011).
Crystal Structure Analysis : The crystal structure of closely related compounds has been extensively studied. These structures are often determined by single-crystal X-ray diffraction methods and supported by other spectroscopic analyses like IR, H, and C NMR spectroscopy. The compounds are found to crystallize in specific systems and space groups, with precisely measured cell parameters. The crystal structures reveal intricate details like weak interactions between atoms and various bond angles and lengths, providing insights into the compound's molecular geometry and potential interactions (Khalafy et al., 2013).
Biological and Chemical Properties
Chemical Investigations and Bioactivity : Chemical investigations into compounds similar to this compound have led to the isolation and identification of several compounds with potential bioactive properties. These compounds are derived from natural sources and their structures are elucidated through spectral analysis. Studies indicate that some of these compounds exhibit bioactivity, as revealed by specific assays, hinting at their potential therapeutic or biological applications (Magalhães et al., 2001).
Inhibitory Activities and Potential Applications : Derivatives of this compound have been isolated from natural sources and studied for their potential inhibitory activities. These studies focus on the compound's structure and its inhibitory effects on certain biological processes or responses, suggesting their relevance in research areas like inflammation, oxidative stress, or other cellular processes. The structural elucidation of these compounds is crucial for understanding their mechanism of action and potential applications in medicinal or biological research (Wang et al., 2018).
Eigenschaften
IUPAC Name |
3-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethylchromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-9-6-12-14(7-10(9)2)23-18(17(21)16(12)20)11-4-5-13(19)15(8-11)22-3/h4-8,19,21H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGURIRRXLYGCEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718935 |
Source


|
| Record name | 3-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1353223-95-6 |
Source


|
| Record name | 3-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

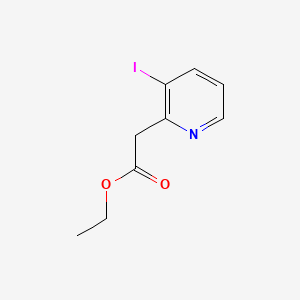
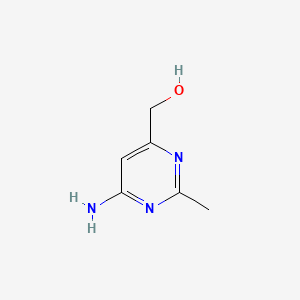
![7-Methyl-1-(prop-2-ynyl)-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione](/img/structure/B577726.png)




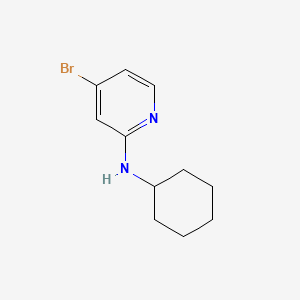


![3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B577741.png)
